molecular formula C8H7BN2O2 B14851295 (2,7-Naphthyridin-4-YL)boronic acid

(2,7-Naphthyridin-4-YL)boronic acid

Cat. No.: B14851295
M. Wt: 173.97 g/mol
InChI Key: IQOZLEVESGTVJS-UHFFFAOYSA-N
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Description

(2,7-Naphthyridin-4-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2,7-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,7-Naphthyridin-4-YL)boronic acid typically involves the borylation of a 2,7-naphthyridine precursor. One common method is the palladium-catalyzed borylation of 2,7-naphthyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: (2,7-Naphthyridin-4-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2,7-Naphthyridin-4-YL)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

Comparison with Similar Compounds

Uniqueness: (2,7-Naphthyridin-4-YL)boronic acid is unique due to its 2,7-naphthyridine ring system, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C8H7BN2O2

Molecular Weight

173.97 g/mol

IUPAC Name

2,7-naphthyridin-4-ylboronic acid

InChI

InChI=1S/C8H7BN2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5,12-13H

InChI Key

IQOZLEVESGTVJS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC2=C1C=CN=C2)(O)O

Origin of Product

United States

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